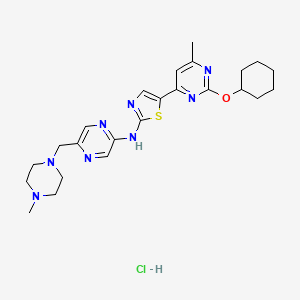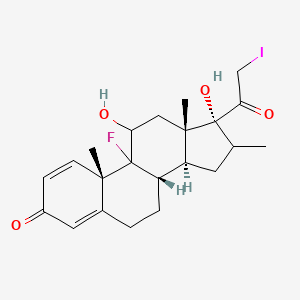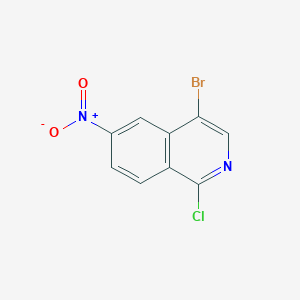
Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80per cent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80per cent, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₂₈N₃O₆ and its molecular weight is 442.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chirality and Pharmacokinetics
The study of chirality in mirtazapine, including its metabolites such as N-Demethylmirtazapine and 8-Hydroxymirtazapine, is crucial for understanding its pharmacokinetics and therapeutic effects. Liquid chromatography-mass spectrometry (LC-MS) methods developed for the stereoselective analysis of these compounds in patient plasma have paved the way for personalized medicine by allowing the monitoring of drug metabolism and optimizing dosing in patients co-medicated with CYP2D6 inhibitors (Paus et al., 2004).
Metabolic Pathways in Diverse Populations
Research into the glucuronidation of Mirtazapine, including its hydroxylated metabolites in Japanese psychiatric patients, has highlighted the significance of the glucuronidation pathway. This research found a considerable difference in the plasma concentration of Mirtazapine glucuronide and 8-Hydroxy-Mirtazapine glucuronide, suggesting a significant role for glucuronidation in the metabolism of Mirtazapine among different populations (Shinozaki et al., 2018).
Impact on Sleep Architecture
Studies on the acute effects of Mirtazapine on sleep architecture provide insights into its potential to improve sleep quality and efficiency, particularly in patients with major depressive disorder. This research underscores the importance of Mirtazapine in modifying sleep patterns, which is critical for understanding its therapeutic benefits beyond antidepressant effects (Winokur et al., 2000).
Pharmacological Actions Beyond Depression
Explorations into the broader pharmacological applications of Mirtazapine have revealed its potential in treating various conditions. For instance, its immune modulatory and serotonergic system effects suggest its utility in inhibiting tumor growth, presenting a novel avenue for cancer therapy research (Fang et al., 2012).
Therapeutic Potential in Neuropsychiatric and Other Disorders
Research has also highlighted Mirtazapine's therapeutic potential beyond traditional antidepressant use, including its role in treating nausea and insomnia associated with cancer chemotherapy. This underscores the drug's versatile pharmacodynamic profile and its potential applications in supportive care in oncology (Kast, 2001).
Wirkmechanismus
Target of Action
Mirtazapine is a tetracyclic antidepressant that primarily targets central adrenergic and serotonergic receptors . The α-2 antagonistic properties of the R(-)- and S(+)-enantiomers make them both pharmacologically active . These receptors play a crucial role in mood regulation and the body’s response to stress.
Mode of Action
It is hypothesized to have antidepressant effects because of the synergy between noradrenergic and serotonergic actions . This interaction with its targets results in changes in neurotransmitter levels, which can help alleviate symptoms of depression and other related conditions .
Biochemical Pathways
Mirtazapine undergoes several metabolic transformation pathways, including glucuronide conjugation, demethylation, and hydroxylation . These processes affect various biochemical pathways and can have downstream effects on the body’s response to the drug.
Pharmacokinetics
Mirtazapine is rapidly and well absorbed from the gastrointestinal tract after oral administration, and peak plasma concentrations are reached within 2 hours . The absolute bioavailability is approximately 50%, mainly because of gut wall and hepatic first-pass metabolism . Mirtazapine shows linear pharmacokinetics over a dose range of 15 to 80mg . The elimination half-life of mirtazapine ranges from 20 to 40 hours . Biotransformation is mainly mediated by the CYP2D6 and CYP3A4 isoenzymes .
Result of Action
The molecular and cellular effects of Mirtazapine’s action are primarily observed in its ability to alleviate symptoms of depression and other related conditions . It may improve the symptoms of neurological disorders, reverse weight loss caused by medical conditions, improve sleep, and prevent nausea and vomiting after surgery .
Action Environment
The action, efficacy, and stability of Mirtazapine can be influenced by various environmental factors. Additionally, liver and moderate renal impairment cause an approximately 30% decrease in oral mirtazapine clearance; severe renal impairment causes a 50% decrease in clearance .
Zukünftige Richtungen
Mirtazapine has shown promising effects on various conditions such as Parkinson’s disease, schizophrenia, dysthymia, social anxiety disorder, alcohol dependency, posttraumatic stress disorder, panic disorder, pain syndromes, obsessive–compulsive disorder, and sleep disorders . These positive outcomes motivate more clinical trials for this exceptional antidepressant in different conditions .
Biochemische Analyse
Biochemical Properties
Mirtazapine N-Glucuronide, like its parent compound Mirtazapine, is hypothesized to have antidepressant effects due to the synergy between noradrenergic and serotonergic actions . It interacts with various enzymes, proteins, and other biomolecules, contributing to its pharmacological profile . The main mechanisms of Mirtazapine metabolism include glucuronide conjugation, demethylation, and hydroxylation .
Cellular Effects
Mirtazapine N-Glucuronide, through its parent compound Mirtazapine, has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Mirtazapine N-Glucuronide exerts its effects at the molecular level through various mechanisms. It binds to plasma proteins in a nonspecific and reversible way . It also undergoes direct conjugation to a quaternary ammonium (N +) glucuronide, N 2-demethylation, and N 2-oxidation .
Temporal Effects in Laboratory Settings
The parent compound Mirtazapine shows linear pharmacokinetics over a dose range of 15 to 80mg .
Metabolic Pathways
Mirtazapine N-Glucuronide is involved in several metabolic pathways. The main mechanisms include glucuronide conjugation, demethylation, and hydroxylation . Biotransformation is mainly mediated by the CYP2D6 and CYP3A4 isoenzymes .
Transport and Distribution
Mirtazapine N-Glucuronide is transported and distributed within cells and tissues. Mirtazapine, the parent compound, binds to plasma proteins (85%) in a nonspecific and reversible way . The absolute bioavailability is approximately 50%, mainly because of gut wall and hepatic first-pass metabolism .
Subcellular Localization
The parent compound Mirtazapine is known to interact with various cellular components, influencing its activity and function .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Mirtazapine N-Glucuronide involves the glucuronidation of Mirtazapine using a glucuronidation agent.", "Starting Materials": [ "Mirtazapine", "Glucuronidation agent" ], "Reaction": [ "Mirtazapine is dissolved in a suitable solvent.", "The glucuronidation agent is added to the solution.", "The reaction mixture is stirred at a suitable temperature for a suitable time.", "The reaction mixture is then quenched with a suitable quenching agent.", "The product is isolated and purified using suitable purification techniques." ] } | |
| 1080533-15-8 | |
Molekularformel |
C₂₃H₂₈N₃O₆ |
Molekulargewicht |
442.48 |
Synonyme |
2-β-D-Glucopyranuronosyl-1,2,3,4,10,14b-hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepinium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)


![4,5,6,7-Tetrahydrooxazolo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B1142690.png)
![2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)


